molecular formula C17H16N2OS2 B5784910 2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide

Cat. No.: B5784910
M. Wt: 328.5 g/mol
InChI Key: ODYQYPKAOHNJGF-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide typically involves the reaction of 2-mercaptobenzothiazole with N-ethyl-N-phenylacetamide under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide is unique due to its specific structural features, such as the presence of both an ethyl and phenyl group attached to the acetamide moiety. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-2-19(13-8-4-3-5-9-13)16(20)12-21-17-18-14-10-6-7-11-15(14)22-17/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYQYPKAOHNJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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